1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol is a compound that features a piperidine ring substituted with a hydroxytetrahydrofuran moiety. Piperidine derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Hydroxytetrahydrofuran Moiety: This step involves the selective hydroxylation of a tetrahydrofuran ring, which can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, potassium permanganate.
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxypiperidine: A simpler analog with similar hydroxyl and piperidine functionalities.
N-Methyl-4-piperidinol: Another derivative with a methyl group substitution.
4-Aminopiperidine: Contains an amino group instead of a hydroxyl group.
Uniqueness
1-((3R,4S)-4-Hydroxytetrahydrofuran-3-yl)piperidin-4-ol is unique due to its combination of a hydroxytetrahydrofuran moiety with a piperidine ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H17NO3 |
---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C9H17NO3/c11-7-1-3-10(4-2-7)8-5-13-6-9(8)12/h7-9,11-12H,1-6H2/t8-,9-/m1/s1 |
InChI-Schlüssel |
RCFHAUKAKDJFIC-RKDXNWHRSA-N |
Isomerische SMILES |
C1CN(CCC1O)[C@@H]2COC[C@H]2O |
Kanonische SMILES |
C1CN(CCC1O)C2COCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.